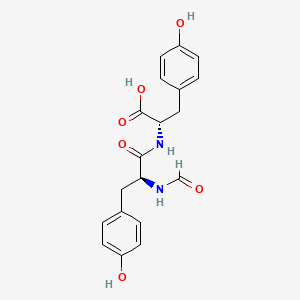

N-Formyl-L-tyrosyl-L-tyrosine

Description

Contextualizing Formylated Peptides in Biological and Chemical Research

N-formylation, the attachment of a formyl group (-CHO) to the N-terminus of a peptide, is a significant modification with implications in both biological and synthetic peptide chemistry. In nature, N-formylated peptides are characteristic of proteins synthesized by prokaryotes (bacteria) and organelles like mitochondria, which have prokaryotic origins. frontiersin.orgbiorxiv.org This feature allows the immune systems of higher organisms to recognize these peptides as foreign or as signals of cellular damage, triggering inflammatory responses. frontiersin.orgnih.govfrontiersin.org The most well-studied of these are N-formylmethionyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for leukocytes. frontiersin.orgnih.govfrontiersin.org

The interaction of formylated peptides is primarily mediated by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs). frontiersin.orgnih.gov Humans have three such receptors (FPR1, FPR2, and FPR3), which are expressed on various immune cells and play a crucial role in host defense and inflammation. frontiersin.orgnih.gov The binding of a formylated peptide to these receptors initiates a signaling cascade that can lead to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species. nih.govnih.gov

From a chemical synthesis perspective, the N-formyl group can serve as a protective group for the amine terminus during peptide synthesis. dtic.mil This strategy prevents unwanted side reactions and allows for the controlled, sequential addition of amino acids to build a desired peptide chain. dtic.mil

Fundamental Significance of Tyrosine Residues in Peptide Architectures and Functionality

The amino acid L-tyrosine, a component of N-Formyl-L-tyrosyl-L-tyrosine, possesses a unique phenolic side chain that imparts significant functional and structural properties to peptides. nih.gov This aromatic residue can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for determining the three-dimensional structure and stability of peptides and proteins. acs.org

A key functional role of tyrosine is its ability to undergo post-translational modifications, most notably phosphorylation. The addition of a phosphate (B84403) group to the hydroxyl moiety of the tyrosine side chain is a critical event in many signal transduction pathways, regulating cellular processes such as growth, differentiation, and metabolism. nih.gov

Historical Development of Formylated Dipeptide Investigations

The investigation of peptides dates back to the early 20th century, with Emil Fischer's pioneering work on the structure and synthesis of these molecules. The study of chemically modified peptides, including formylated ones, followed as researchers sought to understand their natural roles and to utilize them as tools in biochemical studies.

Early research into formylated peptides was significantly driven by the discovery of their potent chemoattractant properties. Landmark studies in the 1970s identified N-formylated peptides of bacterial origin as key signaling molecules for the mammalian immune system. biorxiv.org These findings spurred extensive investigation into the structure-activity relationships of various formylated peptides and their interaction with specific cellular receptors. nih.gov

The use of the N-formyl group as a protecting group in peptide synthesis has a long history, with a notable 1958 publication describing a simple and direct procedure for incorporating amino acids like tyrosine into peptides using N-formyl protection and dicyclohexylcarbodiimide (B1669883) (DCC) coupling. dtic.mil This method allowed for the stepwise synthesis of peptides containing multiple tyrosine residues. dtic.mil More recent patent literature describes methods for producing N-acyl dipeptides, including the synthesis of N-formyl-L-alanyl-L-tyrosine by reacting the dipeptide with a mixed anhydride (B1165640) of formic and acetic acid, highlighting the continued relevance of these synthetic strategies. google.com

While specific historical investigations focusing solely on this compound are not prominent in the available literature, the foundational work on formylated peptides and the synthesis of tyrosine-containing peptides provides the essential historical and scientific context for understanding this particular compound.

Compound Information

| Compound Name |

| This compound |

| N-formyl-L-tyrosine |

| N-formyl-methionyl-leucyl-phenylalanine |

| L-tyrosine |

| N-formyl-L-alanyl-L-tyrosine |

| Dicyclohexylcarbodiimide |

| Formic acid |

| Acetic acid |

Chemical and Physical Properties of N-Formyl-L-tyrosine

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | nih.govnih.gov |

| Molecular Weight | 209.20 g/mol | nih.gov |

| IUPAC Name | (2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | nih.gov |

| CAS Number | 13200-86-7 | nih.gov |

| ChEBI ID | 50603 | nih.gov |

| Description | An N-formyl amino acid that is L-tyrosine in which one of the hydrogens of the amino group has been replaced by a formyl group. It has a role as a Saccharomyces cerevisiae metabolite. | nih.govymdb.ca |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H20N2O6 | nih.gov |

| PubChem CID | 71383645 | nih.gov |

| CAS Number | 62704-85-2 | epa.gov |

Structure

3D Structure

Properties

CAS No. |

62704-85-2 |

|---|---|

Molecular Formula |

C19H20N2O6 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C19H20N2O6/c22-11-20-16(9-12-1-5-14(23)6-2-12)18(25)21-17(19(26)27)10-13-3-7-15(24)8-4-13/h1-8,11,16-17,23-24H,9-10H2,(H,20,22)(H,21,25)(H,26,27)/t16-,17-/m0/s1 |

InChI Key |

BAKYHEVRNBCOOE-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O)O |

Origin of Product |

United States |

Conformational Analysis and Intramolecular Dynamics of N Formyl L Tyrosyl L Tyrosine

Advanced Computational Approaches for Conformational Exploration

To comprehensively map the vast conformational space of N-Formyl-L-tyrosyl-L-tyrosine, a multi-tiered computational strategy is employed, combining broad, efficient searches with high-accuracy energy calculations.

Application of Genetic Algorithms for Potential Energy Surface (PES) Mapping

Genetic algorithms (GAs) are powerful stochastic search methods ideal for exploring the complex potential energy surfaces of flexible molecules like dipeptides. researchgate.net These algorithms are particularly effective at overcoming the challenge of getting trapped in local energy minima, thereby increasing the probability of locating the global minimum and a wide range of other low-energy conformers.

One such advanced method is the Multi-Niche Crowding (MNC) genetic algorithm. researchgate.netacademie-sciences.fr This technique operates by simulating principles of natural selection and genetic recombination. osf.io An initial population of conformers is generated randomly, with each conformer defined by its set of torsion angles (e.g., φ, ψ, and χ angles). academie-sciences.fr The "fitness" of each conformer is evaluated based on its energy, typically calculated using a computationally inexpensive semi-empirical method like AM1 or PM3. researchgate.netacademie-sciences.fr The algorithm then applies operations such as crossover (recombining parts of two parent conformers) and mutation (randomly altering a torsion angle) to produce new generations of structures. academie-sciences.fr The "multi-niche" aspect ensures that diverse families of conformers are maintained and explored simultaneously, preventing premature convergence to a single minimum. academie-sciences.fr

For the related compound N-formyl-L-tyrosinamide, the MNC/AM1 approach successfully identified 26 distinct stable conformations, demonstrating the power of this strategy to exhaustively map the relevant conformational space. academie-sciences.fr This method provides an intelligent and efficient way to scan the PES, focusing on the most promising and energetically favorable regions. academie-sciences.fr

Quantum Chemical Calculations (DFT, MP2, Ab Initio) for Energetic Landscapes

Once a set of potential low-energy conformers is generated by a genetic algorithm or other search methods, higher-level quantum chemical calculations are required to accurately determine their relative energies and refine their geometries. These methods provide a much more precise description of the electronic structure and intramolecular interactions. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy. researchgate.netresearchgate.net They are routinely used to re-optimize the geometries of conformers found by GAs and provide reliable relative energies. researchgate.net Studies on related amino acids and peptides frequently use DFT to investigate properties like dipole moments, excited states, and topological features. researchgate.net

Ab Initio Calculations: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are based on first principles without empirical parameterization. researchgate.netnih.gov HF calculations can serve as a starting point, while MP2 incorporates electron correlation effects, which are crucial for accurately describing dispersion interactions, such as those between the aromatic rings of the tyrosine residues. researchgate.net For instance, the first hyperpolarizabilities of tyrosine have been investigated using MP2 to account for its local environment. researchgate.net

This hierarchical approach, where structures from an efficient GA search are refined with high-level DFT or ab initio calculations, is a standard and effective strategy for obtaining a reliable energetic landscape of flexible biomolecules. researchgate.netresearchgate.net

| Computational Method | Application in Conformational Analysis | Reference |

| Genetic Algorithm (MNC) | Initial exploration of the Potential Energy Surface (PES) to identify a broad range of low-energy conformers. | researchgate.netacademie-sciences.fr |

| Semi-empirical (AM1, PM3) | Used within the genetic algorithm for rapid energy evaluation of a large number of conformers. | researchgate.netosf.io |

| Density Functional Theory (DFT) | Accurate geometry optimization and calculation of relative energies for the conformers found in the initial search. | researchgate.netresearchgate.netscispace.com |

| Ab Initio (HF, MP2) | High-accuracy refinement of energies and geometries, crucial for describing electron correlation and dispersion forces. | researchgate.netnih.gov |

Molecular Dynamics Simulations for Characterizing Conformational Ensembles

While quantum chemical calculations provide static snapshots of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the dipeptide. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the characterization of the conformational ensemble in different environments (e.g., in a vacuum or in solution). nih.govplos.org

By simulating the molecule for nanoseconds or longer, MD can reveal the flexibility of the peptide backbone and side chains, the time-averaged populations of different conformers, and the transitions between them. nih.gov This approach is vital for understanding how the molecule behaves under physiological conditions and for identifying key interactions that stabilize certain conformational states. For example, MD simulations have been used to analyze the dynamic properties of tyrosyl-tRNA synthetase in complex with L-tyrosine, revealing new structural data about substrate binding and reaction mechanisms. nih.gov

Structural Determinants and Intramolecular Interactions

The preferred conformations of this compound are dictated by a delicate balance of attractive and repulsive intramolecular forces. The primary contributors are hydrogen bonds, van der Waals forces, and steric hindrance.

Characterization of Hydrogen Bonding Networks within the Dipeptide Structure

Hydrogen bonds are among the most significant non-covalent interactions stabilizing peptide structures. nih.gov In this compound, several types of intramolecular hydrogen bonds are possible:

Backbone-Backbone: Hydrogen bonds between the N-H of one peptide unit and the C=O of another can lead to the formation of characteristic secondary structures like β-turns and γ-turns.

Side Chain-Backbone: The hydroxyl (-OH) groups of the two tyrosine side chains can act as both hydrogen bond donors and acceptors, interacting with the peptide backbone.

Side Chain-Side Chain: A hydrogen bond could potentially form between the hydroxyl groups of the two tyrosine residues, which would significantly constrain the orientation of the side chains.

Studies on N-formyl-L-tyrosinamide have shown that strong hydrogen bonds, such as one forming a seven-membered ring, are responsible for the rigidity of certain backbone conformations. academie-sciences.fr The burial of tyrosine hydroxyl groups in hydrogen bonds is known to make a substantial favorable contribution to the stability of folded protein structures. nih.gov The analysis of these networks is crucial for identifying the most stable conformers.

The following table, based on data from the analogous compound N-formyl-L-tyrosinamide, illustrates the types of potential hydrogen bonds and their typical distances as identified through computational analysis.

| Hydrogen Bond Type | Interacting Atoms (Donor...Acceptor) | Typical Distance (Å) | Reference |

| C7 Equatorial | N-H (amide) ... O=C (formyl) | ~2.1 - 2.5 | academie-sciences.fr |

| C5 | N-H (formyl) ... O=C (amide) | ~2.0 - 2.4 | academie-sciences.fr |

| Side Chain - Backbone | O-H (tyrosine) ... O=C (backbone) | Varies | academie-sciences.frnih.gov |

| Side Chain - Backbone | N-H (backbone) ... O-H (tyrosine) | Varies | academie-sciences.frnih.gov |

Analysis of Van der Waals Forces and Steric Contributions to Conformation

Van der Waals forces, though weaker than hydrogen bonds on an individual basis, are collectively significant, especially those involving the large aromatic rings of the tyrosine residues. irb.hrnih.gov The attractive component of these forces (London dispersion forces) can lead to favorable π-π stacking interactions if the two phenyl rings can orient themselves in a parallel or T-shaped manner. The crystal structure of the related L-tyrosyl-L-tyrosine dipeptide shows the planes of its aromatic rings to be nearly parallel. nih.gov

Rotameric States of Tyrosyl Side Chains (χ Dihedral Angles) and Their Influence

In a crystallographic study of the closely related un-formylated dipeptide, L-tyrosyl-L-tyrosine, the specific values for the side-chain torsion angles were determined. nih.gov For the first tyrosine residue (N-terminal), the angles were found to be χ1 = -58.8° and χ2 = -63.1°, which corresponds to a gauche- (g-) state for both. For the second tyrosine residue (C-terminal), the angles were χ1 = -171.7° (approaching anti) and χ2 = -116.5°. nih.gov These specific orientations result in a conformation where the planes of the two aromatic rings are nearly parallel to each other, with a dihedral angle of just 6.1° between them, and their centers are separated by a distance of 10.9 Å. nih.gov

Computational studies on the simpler analog, N-formyl-L-tyrosinamide, confirm that the side chain can exist in nine possible orientations based on the combination of χ1 and χ2 angles. academie-sciences.fr The interchange between these rotameric states is an important aspect of peptide dynamics. For tyrosine-containing peptides, rotameric exchange can occur on a nanosecond timescale, with energy barriers to exchange for the most populated rotamers being in the range of 3 to 7 kcal/mol, depending on the peptide's length and structure. nih.gov The distribution and interchange rates of these rotamers are critical for the molecule's biological function and its interactions with other molecules.

| Residue | Dihedral Angle (χ1) | Dihedral Angle (χ2) | Source |

| Tyrosine 1 (N-terminal) | -58.8° | -63.1° | nih.gov |

| Tyrosine 2 (C-terminal) | -171.7° | -116.5° | nih.gov |

Investigation of Peptide Bond Planarity and Cis/Trans Isomerism

The peptide bond, which links the two tyrosine residues in this compound, possesses a partial double-bond character. This characteristic restricts rotation around the C-N bond, forcing the atoms involved (Cα, C, O, N, H, Cα) to lie in a single plane. This planarity results in two possible geometric isomers: trans (with the Cα atoms on opposite sides of the peptide bond, ω ≈ ±180°) and cis (with the Cα atoms on the same side, ω ≈ 0°).

The trans conformation is overwhelmingly favored in most peptide structures because it minimizes steric clashes between the amino acid side chains. nih.gov Crystallographic analysis of L-tyrosyl-L-tyrosine confirms this preference, showing that the peptide unit is indeed planar and in the trans configuration. nih.gov Theoretical studies on analogous systems, such as N-formyl-L-tyrosinamide and other protected L-amino acids, consistently utilize and find the trans-peptide bond (ω ≈ 180°) to be the most stable arrangement. academie-sciences.fracademie-sciences.frresearchgate.net While deformations from perfect planarity can be tolerated in protein structures, the trans state is the energetically dominant and structurally expected conformation for the peptide bond in this compound. nih.gov

The cis conformation is energetically less favorable and therefore rare, though its presence can be critical for the structure and function of some proteins, often associated with proline residues. nih.govucsb.edu For a dipeptide like this compound, which lacks proline, the energetic barrier for cis/trans isomerization is significant, making the trans isomer the predominant form.

Comparative Conformational Studies with Analogous Formylated Amino Acid and Peptide Systems

To better understand the conformational landscape of this compound, it is useful to compare it with simpler or related peptide systems that have been studied in detail.

N-Formyl-L-tyrosinamide: This molecule represents a single, protected tyrosine residue and serves as a fundamental building block. Exhaustive conformational analyses using computational methods have been performed on N-formyl-L-tyrosinamide. academie-sciences.fracademie-sciences.fr These studies have identified numerous stable conformations, which are classified into different regions of the Ramachandran map (e.g., αL, βL, γL, αD). academie-sciences.fr The most stable conformers are typically those with L-folds (γL, βL), while conformers with D-folds (αD, γD) have significantly higher relative energies, making them less likely to occur. academie-sciences.frresearchgate.net

A key difference between N-formyl-L-tyrosinamide and this compound is the absence of the second tyrosyl residue. In the dipeptide, the additional backbone dihedral angles (φ, ψ of the second residue) and the second bulky side chain create a much more complex potential energy surface. The interactions between the two aromatic rings, such as the parallel stacking observed in L-tyrosyl-L-tyrosine, are a defining conformational feature not possible in the single-residue analog. nih.gov

N-Formyl-Glycine-L-Tyrosine-Glycine: This protected tripeptide places a tyrosine residue between two flexible glycine (B1666218) residues. Computational studies on this system have explored its conformational landscape to identify the most probable equilibrium structures. derpharmachemica.com In the six most stable conformations found for this tripeptide, the central L-tyrosine residue was shown to adopt either a γL or a βL fold. derpharmachemica.com This finding aligns with the results from N-formyl-L-tyrosinamide, suggesting a strong intrinsic preference for these backbone conformations for a tyrosine residue within a peptide chain.

Comparing this to this compound, the replacement of the flexible glycine residues with a bulkier and more conformationally restricted tyrosine residue would significantly alter the landscape. The steric hindrance from the adjacent tyrosine in the dipeptide would likely limit the accessible conformational space for the first tyrosine's backbone angles compared to the freedom it experiences when flanked by glycine residues. Conversely, the potential for stabilizing ring-ring interactions in the di-tyrosine peptide provides a conformational driving force that is absent in the Gly-Tyr-Gly system. nih.gov Studies on other small peptides have also shown that as peptide chains get larger and more complex, they often exhibit fewer stable conformers due to the stabilizing effects of emerging secondary structures like hydrogen bonding. acs.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of N Formyl L Tyrosyl L Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of peptides in solution, offering detailed information at the atomic level. chemrxiv.orgresearchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for identifying the presence and chemical environment of individual atoms within the N-Formyl-L-tyrosyl-L-tyrosine molecule.

The ¹H NMR spectrum of a peptide is typically divided into distinct regions: the aromatic region (for the tyrosine side chains), the alpha-proton (Hα) region, the beta-proton (Hβ) region, and the amide proton (HN) region. chemrxiv.org The N-formyl group introduces an additional signal for its formyl proton (-CHO). The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by the peptide's conformation.

Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom, including the carbonyl carbons of the peptide bonds and the C-terminus, the alpha-carbons (Cα), beta-carbons (Cβ), and the aromatic carbons of the tyrosine rings. steelyardanalytics.com The chemical shifts provide evidence for the presence of the constituent amino acids. steelyardanalytics.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on typical shifts for L-tyrosine and related peptides. Actual values may vary based on solvent and conformational effects.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | ~8.0 - 8.2 | ~160 - 165 |

| Amide (NH) | ~7.5 - 8.5 | N/A |

| Tyr Aromatic (C₆H₄) | ~6.7 - 7.2 | ~115 - 131 (non-OH bearing), ~155 - 158 (OH bearing) |

| Tyr Alpha (CαH) | ~4.3 - 4.8 | ~55 - 60 |

| Tyr Beta (CβH₂) | ~2.8 - 3.2 | ~37 - 40 |

| Peptide Carbonyl (C=O) | N/A | ~170 - 175 |

| Carboxyl (COOH) | ~10 - 12 (if protonated) | ~174 - 178 |

Data compiled from general peptide NMR principles and specific data for L-tyrosine. nih.govbmrb.iohmdb.ca

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. acs.orgwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the amide proton (HN) to the alpha-proton (Hα) of the same residue, and the Hα to its corresponding beta-protons (Hβ). This allows for the assignment of protons within each tyrosine residue's spin system. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation). sdsu.eduyoutube.com An HSQC spectrum simplifies assignment by spreading signals over two dimensions, resolving overlap common in 1D spectra. It would definitively link each Hα to its Cα, each Hβ to its Cβ, and the aromatic protons to their respective ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for piecing together the peptide backbone. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduyoutube.com Key correlations would include the signal from an amide proton (HN) to the carbonyl carbon (C=O) of the preceding residue, which establishes the sequence of the amino acids. Correlations from the formyl proton to the Cα and C=O of the first tyrosine residue would confirm the N-terminal modification.

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in its solid, crystalline state. This technique can provide high-resolution data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the peptide backbone and side chains.

For tyrosine-containing dipeptides, the solid-state structure is often stabilized by a network of intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov In the case of this compound, key interactions would likely involve:

Hydrogen bonds between the amide N-H groups and carbonyl C=O groups of adjacent molecules.

Interactions involving the phenolic hydroxyl (-OH) groups of the tyrosine side chains.

Hydrogen bonding with the C-terminal carboxylic acid group.

Structural studies on similar dipeptides have shown that the peptide backbone can adopt folded arrangements. researchgate.net The resulting crystal structure would provide an unambiguous snapshot of the molecule's conformation, which serves as a critical benchmark for theoretical calculations and solution-state studies.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a "molecular fingerprint," providing information on specific functional groups and the secondary structure of the peptide backbone. arxiv.org

The peptide linkage gives rise to several characteristic vibrational bands, known as amide modes, which are sensitive to the peptide's conformation and hydrogen bonding environment. nih.govacs.org

Amide I: Located in the 1600–1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the peptide backbone. nih.govresearchgate.net Its precise frequency can help distinguish between different secondary structures like β-sheets or random coils.

Amide II: Found between 1510–1580 cm⁻¹, this mode arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov

Amide III: This complex mode, appearing in the 1200–1350 cm⁻¹ range, involves C-N stretching and N-H bending. nih.gov The amide III region is also sensitive to the backbone conformation. nih.gov

The tyrosine side chains provide their own distinct signatures, primarily from the vibrations of the p-substituted aromatic ring, which typically appear in the Raman and IR spectra. arxiv.org

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Phenol) | 3200 - 3600 | Hydroxyl group vibration |

| N-H Stretch (Amide A) | ~3300 | Amide N-H bond stretching researchgate.net |

| C=O Stretch (Amide I) | 1630 - 1695 | Peptide carbonyl stretching, sensitive to conformation researchgate.net |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1580 | Coupled amide vibrations nih.gov |

| C-N Stretch / N-H Bend (Amide III) | 1200 - 1350 | Coupled amide vibrations, sensitive to backbone angles nih.gov |

| Tyr Ring Modes | 800 - 1620 | Various C=C and C-H vibrations of the aromatic ring |

Data compiled from sources on peptide vibrational spectroscopy. nih.govacs.orgresearchgate.netnih.govnih.gov

To study the intrinsic conformational preferences of this compound without the influence of solvent or crystal packing forces, gas-phase spectroscopic techniques are employed. acs.org Double resonance methods are particularly powerful for this purpose.

UV-UV Hole-Burning Spectroscopy: This technique can distinguish between different conformers of a molecule. A "pump" UV laser is tuned to a specific electronic transition of one conformer, depleting its ground state population. A second, "probe" UV laser then scans the spectrum. A dip or "hole" in the probe spectrum appears at the frequency of the pump laser, confirming that the transitions belong to the same conformer. By moving the pump laser to different frequencies, the number of distinct conformers present in the gas phase can be counted. researchgate.net

IR-UV Double Resonance Spectroscopy: This is a powerful method for obtaining conformer-specific vibrational spectra. arxiv.org An IR laser is scanned through the vibrational frequency range. If the IR laser is resonant with a vibration of a specific conformer, it excites the molecule, leading to a depletion of the ground state population for that conformer only. A fixed-frequency UV laser, tuned to an electronic transition of the same conformer, monitors this depletion as a dip in the ion signal. arxiv.orgacs.org The resulting IR spectrum is therefore specific to a single conformation, allowing for a direct comparison with theoretical calculations to assign its structure. acs.orgnih.gov This method is invaluable for mapping the potential energy surface of flexible molecules like dipeptides. acs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and valuable insights into the compound's structure through fragmentation analysis. In the characterization of this compound, mass spectrometry confirms the molecular identity and helps to delineate the connectivity of its constituent amino acid residues.

Molecular Weight Confirmation:

The theoretical molecular weight of this compound (C19H20N2O6) is 372.37 g/mol . High-resolution mass spectrometry (HRMS) is employed to experimentally confirm this molecular weight. Under typical electrospray ionization (ESI) conditions in positive ion mode, the compound is expected to be observed as the protonated molecule, [M+H]+, with a calculated monoisotopic m/z of 373.1394. The detection of this ion with high mass accuracy provides strong evidence for the elemental composition of the synthesized dipeptide.

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are performed to induce fragmentation of the precursor ion ([M+H]+). The resulting fragment ions provide a roadmap for deducing the amino acid sequence and identifying structural motifs. The fragmentation of peptides predominantly occurs at the amide bonds, leading to the formation of b- and y-type ions.

For this compound, the fragmentation is expected to follow characteristic pathways influenced by the N-terminal formyl group and the two tyrosine residues. The primary site of cleavage is the peptide bond linking the two tyrosine residues.

Key Fragmentation Pathways:

Formation of b-ions: Cleavage of the peptide bond with charge retention on the N-terminal fragment results in the formation of b-ions. The b1 ion would correspond to the N-formyl-L-tyrosine residue.

Formation of y-ions: Conversely, if the charge is retained on the C-terminal fragment, y-ions are generated. The y1 ion would correspond to the C-terminal L-tyrosine residue.

Side-Chain Fragmentation: The tyrosine side chains can also undergo fragmentation. A characteristic loss of the benzyl (B1604629) group (C7H7) from the tyrosine side chain is commonly observed, leading to a prominent ion at m/z 107.

Internal Fragmentation and Neutral Losses: Other fragmentation events can include the loss of small neutral molecules such as water (H2O) and carbon monoxide (CO). Internal fragmentation, resulting from cleavages at two points in the peptide backbone, can also occur.

Proposed Fragmentation of this compound ([M+H]+ = 373.14):

The expected major fragment ions and their proposed structures are detailed in the table below. The fragmentation pattern allows for the unambiguous sequencing of the dipeptide and confirms the presence of the N-terminal formyl group.

| m/z (calculated) | Ion Type | Proposed Fragment Structure/Composition |

| 373.14 | [M+H]+ | This compound |

| 210.08 | b1 | N-Formyl-L-tyrosine |

| 182.08 | y1 | L-Tyrosine |

| 164.07 | y1-H2O | Dehydrated L-Tyrosine |

| 136.08 | Immonium ion (Tyr) | Immonium ion of Tyrosine |

| 107.05 | p-hydroxybenzyl cation (from Tyr side chain) |

Theoretical Chemistry and Quantum Mechanical Investigations of N Formyl L Tyrosyl L Tyrosine

Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry, enabling the study of molecular systems from first principles. DFT, in particular, has become a widely used tool for investigating peptides due to its favorable balance of computational cost and accuracy. nih.gov These methods are instrumental in exploring the potential energy surface (PES) of molecules like N-Formyl-L-tyrosyl-L-tyrosine to identify stable conformations and understand their electronic structure.

The accuracy of DFT calculations is critically dependent on the choice of the basis set and the exchange-correlation (XC) functional. The basis set is a set of mathematical functions used to construct the molecular orbitals, while the XC functional approximates the complex effects of electron exchange and correlation.

For peptide systems, Dunning's correlation-consistent basis sets, such as cc-pVDZ and aug-cc-pVTZ, are frequently employed. arxiv.org The "aug" prefix indicates the addition of diffuse functions, which are important for accurately describing non-covalent interactions and anionic species. arxiv.org Pople-style basis sets, like 6-31G(d), are also used, particularly for initial geometry optimizations. u-szeged.huresearchgate.net Studies comparing different basis sets for glycine (B1666218) peptides have shown that def2-TZVP can provide better agreement with experimental distributions than trimmed versions of aug-cc-pVDZ. nih.govresearchgate.net

The choice of XC functional is equally crucial. Hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, are often preferred for their accuracy. The B3LYP functional is a popular and well-validated choice for peptide studies, having been used successfully for conformational analysis and vibrational spectra calculations. nih.govresearchgate.netaip.orgmdpi.com Other functionals, including generalized gradient approximation (GGA) functionals like BLYP, PBE, and BP86, are also utilized, though hybrid functionals are generally expected to be more accurate. aip.orgresearchgate.netacs.org The inclusion of dispersion corrections, such as Grimme's D3 methodology, is essential for accurately capturing the weak van der Waals interactions that are vital for peptide structure. aip.org

| Category | Examples | Typical Application/Notes |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP | A widely used hybrid functional, often providing a good balance of accuracy and cost for peptide systems. nih.govresearchgate.net |

| PBE, BP86, BLYP | GGA functionals that are computationally less expensive but may be less accurate than hybrid functionals for some properties. aip.orgresearchgate.net | |

| M06-2X | A hybrid meta-GGA functional known for good performance in systems with significant non-covalent interactions. rsc.org | |

| Basis Sets | Pople: 6-31G(d), 6-311+G(d,p) | Flexible and widely used for geometry optimizations and frequency calculations. The '+' indicates diffuse functions. u-szeged.hursc.org |

| Dunning: cc-pVDZ, aug-cc-pVTZ | Correlation-consistent sets designed for systematic convergence toward the complete basis set limit. 'aug-' denotes augmentation with diffuse functions, crucial for non-covalent interactions. arxiv.orgmdpi.com | |

| def2-TZVP | A triple-zeta valence basis set with polarization, shown to perform well for hydrated peptides. nih.govresearchgate.net |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra are routinely performed. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies. nih.gov These calculated frequencies are invaluable for assigning experimental spectral bands to specific molecular motions, such as the characteristic amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands in peptides. mdpi.comcas.cz However, the harmonic approximation can lead to overestimation of frequencies, especially for modes involving hydrogen bonding. nih.govmdpi.com More accurate results can be obtained by including anharmonic corrections or by using ab initio molecular dynamics (AIMD) to account for thermal and solvent effects. nih.gov For instance, DFT studies on cyclic dipeptides have shown that computational models including intermolecular hydrogen bonding provide much better agreement with experimental vibrational energies than single-molecule models. mdpi.com

NMR Chemical Shifts: Quantum chemical methods can predict NMR chemical shifts with considerable accuracy. nih.gov This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Such predictions are highly sensitive to the molecular conformation. Therefore, comparing calculated shifts for different low-energy conformers with experimental data can help elucidate the dominant solution-state structure of a peptide. illinois.edu

| Peptide Conformation | Computational Method | Calculated Amide I Frequency (cm⁻¹) | Experimental Amide I Frequency (cm⁻¹) |

|---|---|---|---|

| α-helix (Polyglycine) | DFT | ~1670-1690 | ~1650-1660 |

| β-sheet (Polyglycine) | DFT | ~1650-1670 | ~1630-1640 |

| Cyclo(l-Cys-d-Cys) (Single Molecule) | B3LYP/Aug-cc-pVDZ | 1751 | 1670 |

| Cyclo(l-Cys-d-Cys) (Three-Molecule Model) | B3LYP/Aug-cc-pVDZ | 1702, 1705 | 1670 |

Note: Calculated values are often systematically higher than experimental ones due to the harmonic approximation and the absence of environmental effects in simpler models. The inclusion of intermolecular interactions, as in the three-molecule model, significantly improves agreement. mdpi.commdpi.com

Peptides are flexible molecules that can adopt multiple conformations. A primary goal of theoretical studies is to identify the low-energy conformers and rank them by stability. This is typically achieved by performing a conformational search using methods like molecular dynamics or systematic rotor searches, followed by geometry optimization of the resulting structures at a reliable level of theory, such as B3LYP/aug-cc-pVDZ. mdpi.comresearchgate.net

For a model system like the alanine dipeptide, computational studies have identified several stable conformers (e.g., C7eq, C5, C7ax, β2) characterized by different backbone dihedral angles (φ, ψ) and intramolecular hydrogen bonds. researchgate.netacs.org The relative energies of these conformers are then calculated, often including zero-point vibrational energy (ZPVE) corrections, to establish their stability ranking. nih.gov For this compound, a similar approach would be necessary to map its Ramachandran plot and identify the most stable structures, which would likely be stabilized by intramolecular hydrogen bonds involving the amide groups and potentially the tyrosine side chains.

Post-Hartree-Fock Methods (e.g., MP2) for Electron Correlation Effects in Peptide Systems

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the description of electron correlation. Second-order Møller-Plesset perturbation theory (MP2) is one of the simplest and most common wave function-based methods to include electron correlation. q-chem.comjoshuagoings.com

MP2 is particularly valuable because it inherently accounts for long-range dispersion forces, which are a key component of the non-covalent interactions that stabilize peptide structures. q-chem.com For this reason, MP2 is often used as a benchmark to assess the performance of DFT functionals. High-level calculations, such as geometry optimizations at the MP2/aug-cc-pVDZ level followed by single-point energy calculations with larger basis sets (e.g., aug-cc-pVTZ), can provide highly accurate relative conformational energies for dipeptides. researchgate.netacs.org Although computationally more demanding than DFT, the MP2 method provides a more rigorous treatment of electron correlation, which can be crucial for accurately determining the subtle energy differences between conformers. researchgate.netacs.orgresearchgate.net

Development and Validation of Molecular Force Fields for Formylated Dipeptides

While quantum mechanical methods provide high accuracy, their computational cost limits their application to relatively small systems or short timescales. For large-scale simulations, such as protein folding or molecular dynamics of peptides in solution, classical molecular mechanics (MM) force fields are used. nih.govuiuc.edu

A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a system. uiuc.eduyoutube.com Standard force fields like AMBER, CHARMM, and GROMOS are widely used for proteins. nih.gov However, these may not always accurately represent modified residues like the N-formyl group. Therefore, the development and validation of specific parameters for formylated dipeptides are necessary.

This process typically involves using high-level QM calculations (DFT or MP2) to generate reference data for the molecule of interest. This data includes optimized geometries, conformational energy profiles, and electrostatic potentials. The force field parameters (e.g., partial atomic charges, bond and angle spring constants, dihedral torsion parameters) are then adjusted to reproduce the QM data as closely as possible. nih.gov For instance, the Adaptive Force Matching (AFM) method uses DFT calculations as a reference to develop highly accurate force fields for specific peptides. nih.govresearchgate.netaip.org The validation of a new force field involves testing its ability to reproduce experimental observables, such as conformational preferences in solution. researchgate.net

Advanced Computational Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)

The three-dimensional structure of this compound is dictated by a complex network of non-covalent interactions. The presence of two aromatic tyrosine residues makes π-stacking interactions particularly significant, in addition to the ubiquitous hydrogen bonding.

Hydrogen Bonding: Intramolecular hydrogen bonds, such as those between the N-H of one residue and the C=O of another (forming C5 or C7 rings), are critical in defining the backbone conformation of dipeptides. researchgate.net Advanced computational methods can precisely characterize these bonds.

π-Stacking and C-H···π Interactions: The two phenol (B47542) rings of the tyrosine side chains can interact via π-stacking (face-to-face or offset). Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also known to be important stabilizing forces in proteins. nih.gov The interaction between the amide N-H group and the π-system of the tyrosine ring is another possible stabilizing factor. nih.gov Computational studies on tyrosine-containing model systems have revealed that the halide complexes of tyrosine can involve a mixture of interactions, including hydrogen bonding to the ring's hydroxyl group or a dual interaction with a ring C-H and the carboxylic OH group. researchgate.net

Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing deeper insight into the forces that stabilize the specific conformations of this compound.

Biochemical Roles and Chemical Biology Applications of N Formyl L Tyrosyl L Tyrosine

Participation in Protein Synthesis and Ribosomal Mechanisms

While proteins are polymers of amino acids, the initiation of their synthesis, particularly in prokaryotes, requires a modified amino acid. The potential involvement of N-Formyl-L-tyrosyl-L-tyrosine in such fundamental processes is considered by analogy to known mechanisms.

Role of N-Formyl Methionine and Analogues in Translational Initiation

In bacteria, the synthesis of proteins is initiated with N-formylmethionine (fMet). ebi.ac.uk The formyl group is crucial as it blocks the N-terminus of the initiating methionine, preventing it from forming a peptide bond and ensuring that polypeptide chain elongation proceeds in the correct direction. This N-formyl group mimics a peptide bond, allowing fMet-tRNA to bind specifically to the P-site (peptidyl site) of the ribosome, a critical step for starting translation. Eukaryotic cells, in contrast, use a special initiator tRNA for methionine that is not formylated.

N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized by the immune system as signals of bacterial presence, acting as potent chemoattractants for leukocytes like neutrophils and macrophages. wikipedia.org This indicates that the N-formyl group is a significant biological marker, though its role is primarily in signaling rather than as a direct component of protein synthesis beyond initiation. There is no current evidence to suggest that this compound or other formylated tyrosine derivatives participate in translational initiation.

Effects on Ribosome Binding and Polypeptide Chain Elongation

The structure of this compound, being a dipeptide with a blocked N-terminus, makes its direct participation in polypeptide chain elongation highly improbable. The ribosomal machinery is specifically designed to polymerize amino acids from aminoacyl-tRNAs, which possess a free amino group necessary for peptide bond formation. A pre-formed, N-terminally blocked dipeptide would not be recognized by elongation factors or the ribosome's A-site (aminoacyl site).

Therefore, it can be concluded that this compound does not play a direct role in ribosomal protein synthesis, either in initiation (where fMet is the specific starter) or elongation. Its potential biological significance is more likely to be found in other cellular processes, such as cell signaling or as a metabolic intermediate.

Enzymatic Transformations and Substrate Specificity Profiling

The susceptibility of this compound to enzymatic action depends on how its specific structure—an N-terminally formylated dipeptide of tyrosine—is recognized by various classes of enzymes.

Assessment as a Substrate for Tyrosine-Specific Enzymes and Peptidases (e.g., Tyrosyl-tRNA Synthetase)

Enzymes that act on L-tyrosine are highly specific. Tyrosyl-tRNA synthetase, for instance, is responsible for charging tRNA with tyrosine, a critical step for its incorporation into proteins. This enzyme specifically recognizes the structure of a single L-tyrosine molecule, including its free amino group. The N-formyl group and the peptide bond in this compound would prevent its binding to the active site of tyrosyl-tRNA synthetase.

Other enzymes, like tyrosinase, catalyze the oxidation of tyrosine's phenolic side chain. nih.gov Tyrosinase can act on tyrosine residues within peptides and proteins, suggesting that the side chains of this compound could be potential substrates. nih.govacs.org Similarly, enzymes in the phenylpropanoid pathway, such as phenylalanine/tyrosine ammonia-lyase (PTAL), recognize L-tyrosine as a substrate for non-oxidative deamination, a reaction that requires a free amino group and would thus be blocked by N-formylation. mdpi.com

Peptidases are enzymes that cleave peptide bonds. This compound would be a substrate for certain dipeptidases. Cleavage would yield N-formyl-L-tyrosine and L-tyrosine. The N-formyl-L-tyrosine could then be a substrate for deformylases, which would remove the formyl group to release L-tyrosine.

| Enzyme Class | Example(s) | Action on L-Tyrosine | Probable Action on this compound |

| Aminoacyl-tRNA Synthetases | Tyrosyl-tRNA Synthetase | Charges tRNA with L-tyrosine for protein synthesis. | Not a substrate due to blocked amino group and dipeptide structure. |

| Oxidases | Tyrosinase | Hydroxylates L-tyrosine to L-DOPA and oxidizes it to dopaquinone. plos.org | Potentially a substrate; the phenolic side chains are accessible for oxidation. acs.org |

| Ammonia-Lyases | Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) | Converts L-tyrosine to p-coumaric acid. mdpi.com | Not a substrate due to the blocked N-terminal amino group required for deamination. |

| Proteases/Peptidases | Dipeptidases, Deformylases | Not applicable (act on peptides). | Likely cleaved by dipeptidases into N-formyl-L-tyrosine and L-tyrosine. |

Modulation of Amino Acid Metabolism Pathways by Formylated Peptides

Direct participation of this compound in modulating primary amino acid metabolic pathways is unlikely. The degradation of L-tyrosine begins with its deamination by tyrosine aminotransferase, a step that would be blocked by the N-formyl group. nih.gov Therefore, the dipeptide would need to be hydrolyzed and deformylated before its tyrosine components could enter the standard catabolic pathway that leads to fumarate (B1241708) and acetoacetate. nih.gov

However, as noted earlier, N-formylated peptides are potent signaling molecules in prokaryotes and in the mammalian immune system. wikipedia.org It is conceivable that this compound could act as a signaling molecule, potentially interacting with specific receptors to modulate cellular pathways, similar to how fMLP triggers chemotaxis in immune cells. This represents a form of metabolic modulation, albeit through signal transduction rather than direct enzymatic conversion in a metabolic pathway.

Strategies for Site-Specific Bioconjugation and Chemical Probe Design

While the natural occurrence of this compound is unclear, its structure lends itself to applications in chemical biology, particularly in the design of chemical probes and for bioconjugation. The tyrosine residues serve as versatile handles for chemical modification.

Site-selective modification of proteins is crucial for developing therapeutics, imaging agents, and research tools. researchgate.net Because tyrosine is relatively rare on protein surfaces, it is an attractive target for achieving high selectivity. nih.gov Several strategies have been developed to chemically modify tyrosine residues.

One prominent method involves the enzyme tyrosinase, which oxidizes the phenol (B47542) side chain of tyrosine to a reactive o-quinone. nih.gov This quinone can then undergo rapid reaction with various nucleophiles or participate in cycloaddition reactions. For example, it can be coupled with cysteine residues on another protein or with bicyclononyne (BCN) derivatives for "click" chemistry applications. nih.govacs.org

Another powerful approach is photoredox catalysis, which uses a photocatalyst and light to generate a tyrosine radical. princeton.edu This radical can then react with a specifically designed chemical tag, allowing for the covalent attachment of probes or other molecules to the tyrosine site. princeton.edu

This compound could be used as a building block in these strategies. For instance, it could be synthesized with a fluorescent dye or a drug molecule attached. The N-formyl group would act as a stable protecting group for the N-terminus while the tyrosine side chains are used for conjugation to a target protein. Alternatively, the dipeptide itself could be attached to a larger molecule to introduce two tyrosine residues as handles for subsequent dual modification.

| Bioconjugation Strategy | Method | Reactive Intermediate | Application |

| Enzymatic Oxidation | Tyrosinase-catalyzed oxidation. nih.gov | o-quinone | Coupling to nucleophiles (e.g., cysteine) or strain-promoted cycloaddition (SPOCQ) with BCN derivatives. nih.govacs.org |

| Photoredox Catalysis | Light-induced single-electron transfer (SET) with a photocatalyst. princeton.edu | Tyrosyl radical | Covalent bond formation with specific radical-trapping chemical tags. princeton.edu |

| Diazonium Coupling | Reaction with aryl diazonium salts. | Electrophilic aromatic substitution. | Attachment of various functional groups, though can have specificity issues. nih.gov |

Development of Tyrosine-Selective Chemical Modification Strategies

Research into the chemical modification of proteins is crucial for developing therapeutics, diagnostic tools, and understanding biological processes. While lysine (B10760008) and cysteine residues have historically been common targets, their high abundance or critical role in protein structure (i.e., disulfide bonds) can lead to challenges. Tyrosine has emerged as an attractive alternative due to its relatively low abundance and the unique reactivity of its phenol side chain.

Current strategies for tyrosine-selective modification include:

Enzymatic Methods: Enzymes like tyrosinase can be used to oxidize tyrosine to a reactive o-quinone, which can then be targeted by other molecules. acs.org

Photoredox Catalysis: Visible light and a photocatalyst can be used to generate a tyrosyl radical, enabling its coupling with other molecules. This method offers high selectivity for surface-exposed and reactive tyrosine residues. princeton.edu

Metal-Catalyzed Reactions: Certain metal complexes, involving elements like palladium or rhodium, can catalyze the selective modification of tyrosine residues. nih.gov

Click Chemistry: The "tyrosine-click" reaction utilizes reagents like N-methylated luminol (B1675438) derivatives, activated by catalysts such as horseradish peroxidase (HRP), to selectively modify tyrosine. nih.gov

Despite the advancements in these strategies, a literature search reveals no studies where this compound has been developed or utilized as a reagent or tool in tyrosine-selective chemical modification.

Design and Synthesis of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential molecules used to study and manipulate biological systems. Probes are often equipped with reporter tags (like fluorescent dyes) or bioorthogonal handles that allow for "click" chemistry reactions. The design of such probes often leverages specific molecular scaffolds to target particular enzymes, receptors, or cellular environments.

While the synthesis of various dipeptides, including those containing Tyr-Tyr, has been reported for applications such as evaluating anti-tumor activity, there is no available research describing the design or synthesis of chemical probes specifically derived from an this compound scaffold. nih.gov The N-formyl group is sometimes used as a protecting group in computational chemistry to model peptide structures, but this does not constitute a chemical probe for experimental biological systems. derpharmachemica.com

Modulation of Cellular Processes and Intercellular Signaling

Peptides play a fundamental role in cell signaling, acting as hormones, neurotransmitters, and signaling molecules that modulate a vast array of cellular processes by interacting with specific receptors.

Investigation of Chemoattractant Properties of Formylated Peptides

N-formylated peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils. These molecules, often released by bacteria, act as pathogen-associated molecular patterns (PAMPs) that alert the innate immune system to infection. The most well-studied of these is N-formylmethionyl-leucyl-phenylalanine (fMLP), which binds to formyl peptide receptors (FPRs) on the surface of immune cells. nih.gov

Binding of a formylated peptide to its receptor triggers a signaling cascade that leads to:

Chemotaxis: Directed cell migration towards the source of the chemoattractant.

Cellular Activation: Stimulation of processes like the respiratory burst and degranulation to kill pathogens. nih.gov

Research has expanded to identify other peptides that interact with FPRs, including synthetic peptides containing tyrosine, such as Trp-Nle-Tyr-Met, which acts as an agonist for the formyl peptide receptor-like 1 (FPRL1). nih.gov However, no studies have been published that investigate or confirm any chemoattractant properties for this compound.

Influence on Receptor-Ligand Interactions Involving Tyrosine Motifs

Tyrosine residues are central to intercellular signaling, most notably through the action of Receptor Tyrosine Kinases (RTKs). RTKs are a large family of cell surface receptors that bind to ligands like growth factors and hormones. nih.govyoutube.com Ligand binding typically induces receptor dimerization, which activates the intracellular kinase domains. nih.gov This leads to the autophosphorylation of specific tyrosine residues within the receptor and other signaling proteins.

These phosphorylated tyrosine residues serve as docking sites for proteins containing specific recognition domains, such as the SH2 domain. youtube.com This process initiates downstream signaling pathways that control cell proliferation, differentiation, and metabolism. The specific arrangement of tyrosine residues within a protein can form a "tyrosine-based activation motif" (TAM), which is a conserved signaling element in many immune receptors. nih.gov

While the fundamental importance of tyrosine in these interactions is well-established, there is no available scientific literature detailing any specific role or influence of the dipeptide this compound in modulating receptor-ligand interactions or signaling pathways involving tyrosine motifs.

Perspectives and Future Research Directions for N Formyl L Tyrosyl L Tyrosine Studies

Development of Multiscale Computational Models for Complex Peptide Systems

Future investigations into N-Formyl-L-tyrosyl-L-tyrosine will heavily rely on computational models to understand its structure, dynamics, and interactions. The conformational landscape of peptides is vast, and multiscale models offer a powerful approach to bridge the gap between quantum mechanical accuracy and the larger-scale dynamics relevant to biological function.

Detailed research into related peptides, such as the N-Formyl-Glycine-L-Tyrosine-Glycine N-Amide tripeptide, has demonstrated the efficacy of combining genetic algorithms with Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations to explore the potential energy surface (PES). derpharmachemica.com This hybrid approach successfully identifies stable conformers and provides insights into the peptide's structural preferences. derpharmachemica.com Applying a similar hierarchical strategy to this compound would allow researchers to predict its most stable three-dimensional structures, considering the rotational flexibility of the tyrosyl side chains and the peptide backbone. Such models are the first step in understanding how the peptide might interact with biological targets.

| Method | Principle | Application to this compound |

|---|---|---|

| Genetic Algorithms (e.g., MNC) | Uses principles of evolution to efficiently search a large conformational space for low-energy structures. derpharmachemica.com | Initial generation of a diverse set of probable equilibrium structures for the dipeptide. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron density to calculate the electronic structure and energy of molecules. derpharmachemica.com | Geometry optimization of the conformers generated by the genetic algorithm to find local energy minima. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. derpharmachemica.com | Provides highly accurate single-point energy calculations for the DFT-optimized structures to refine the stability order of conformers. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insight into flexibility and interaction dynamics. | To study the dynamic behavior of the dipeptide in an aqueous environment and its interaction with potential receptor binding sites. |

Integration of Advanced Spectroscopic Techniques with High-Level Quantum Chemistry

Experimental characterization of this compound's structure can be achieved by integrating advanced spectroscopic methods with high-level quantum chemical calculations. This synergy is crucial for interpreting complex spectra and translating them into precise structural information.

Studies on other L-tyrosine-containing dipeptides, such as valyl-tyrosine and tyrosyl-alanine, have successfully used solid-state linear-dichroic infrared (IR-LD) spectroscopy in conjunction with ab initio calculations to elucidate their molecular conformation and vibrational properties. nih.govresearchgate.net This approach allows for the definitive assignment of characteristic IR bands. nih.govresearchgate.net For this compound, IR-LD spectroscopy could determine the orientation of its functional groups, while quantum chemical calculations would provide the theoretical vibrational frequencies needed to assign the experimental peaks accurately. Furthermore, the intrinsic fluorescence of the tyrosine residues offers another avenue for investigation. The fluorescence quantum yield of tyrosine is sensitive to its local environment, providing a probe for conformational changes or binding events. semanticscholar.orgcapes.gov.br

| Technique | Information Obtained | Supporting Quantum Chemical Calculation |

|---|---|---|

| Infrared (IR) Spectroscopy | Provides information on vibrational modes of functional groups (e.g., C=O, N-H, O-H). nih.govresearchgate.net | Calculation of theoretical vibrational frequencies and IR intensities to aid in peak assignment. nih.gov |

| Linear-Dichroic IR (IR-LD) | Determines the spatial orientation of transition dipole moments, revealing molecular conformation in an oriented sample. nih.govresearchgate.net | Prediction of transition dipole moment directions for different conformers to compare with experimental data. |

| Fluorescence Spectroscopy | Measures the emission from the tyrosine side chains, which is sensitive to the local environment, conformation, and binding interactions. semanticscholar.org | Time-dependent DFT (TD-DFT) can be used to predict excited-state properties and interpret spectral shifts. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on atomic connectivity and spatial proximity (e.g., through-bond and through-space correlations). | Calculation of theoretical NMR chemical shifts and coupling constants for different conformers to help interpret experimental spectra. |

Exploration of Novel Synthetic Strategies for Tailored Formylated Peptide Analogues

The ability to synthesize this compound and its analogues is fundamental to exploring its structure-activity relationships. Future research will benefit from advanced synthetic methodologies that allow for precise modifications to the peptide backbone and side chains.

Modern peptide synthesis often employs Solid-Phase Peptide Synthesis (SPPS), which would be a primary method for producing the dipeptide and its variants. mdpi.com More complex strategies, such as the native chemical ligation used to synthesize the intricate tyrosine-lock peptide recifin A, showcase how larger, more complex structures can be assembled from smaller, synthesized fragments. nih.gov Research into novel synthetic routes for modified tyrosine residues, such as (L)-Mono-methyl Tyrosine (Mmt), demonstrates the use of regioselective Pd-catalyzed C(sp2)–H activation to create non-natural amino acids that can be incorporated into peptides. mdpi.comresearchgate.net These advanced strategies could be adapted to create a library of this compound analogues with modified aromatic rings, altered stereochemistry, or different N-terminal acyl groups, which would be invaluable for probing biological function.

| Synthetic Strategy | Description | Relevance for Analogue Development |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com | Efficient and automatable method for the primary synthesis of the dipeptide and analogues with substitutions in the peptide sequence. |

| Native Chemical Ligation (NCL) | A technique to join two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov | Useful for creating larger peptide constructs incorporating the this compound motif. |

| Regioselective C-H Activation | Palladium-catalyzed methods to selectively modify the aromatic ring of tyrosine, for example, by methylation. mdpi.comresearchgate.net | Allows for the creation of analogues with modified tyrosine side chains to probe the role of the phenolic hydroxyl group and aromatic rings in molecular interactions. |

| Use of Protecting Groups | Temporarily blocking reactive functional groups (e.g., N-Boc or N-Fmoc for the amine) to direct the reaction to the desired site. researchgate.net | Essential for controlled, stepwise synthesis and for introducing modifications at specific locations within the peptide. |

Elucidation of Detailed Molecular Mechanisms in Biological Recognition and Signaling

A key future direction is to determine if and how this compound participates in biological processes. Its structure suggests potential roles in both immune response and signal transduction.

The N-formyl group is a well-known pathogen-associated molecular pattern (PAMP) recognized by N-formyl peptide receptors (FPRs), which are G-protein coupled receptors crucial for innate immunity. nih.gov These receptors are activated by N-formylated peptides released by bacteria and mitochondria, triggering chemotactic and inflammatory responses. nih.gov It is plausible that this compound could act as a ligand for one of the FPR isoforms (FPR1, FPR2, or FPR3), initiating a signaling cascade. nih.gov

Simultaneously, the two tyrosine residues are critical players in molecular recognition and signaling. nih.gov The phenol (B47542) side chain of tyrosine can participate in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, making it one of the most versatile amino acids for mediating protein-protein interactions. nih.gov Furthermore, tyrosine residues are primary targets for phosphorylation by protein kinases, a key step in many signal transduction pathways. wikipedia.orghmdb.ca The phosphorylation of a tyrosine residue on the dipeptide, or on a receptor after binding, could act as a molecular switch, propagating a signal within the cell. nih.gov Future research should focus on investigating the interaction of this compound with FPRs and exploring its potential modulation of tyrosine kinase signaling pathways.

| Protein/Receptor Family | Role in Biology | Potential Interaction with this compound |

|---|---|---|

| N-Formyl Peptide Receptors (FPRs) | Pattern recognition receptors in the innate immune system that recognize N-formylated peptides, leading to chemotaxis and inflammation. nih.gov | The N-formyl group could serve as a recognition motif, allowing the dipeptide to bind to and potentially activate an FPR isoform. |

| Protein Tyrosine Kinases (PTKs) | Enzymes that catalyze the transfer of a phosphate (B84403) group to tyrosine residues on proteins, a key step in signal transduction. wikipedia.orgnih.gov | The dipeptide could modulate kinase activity, or its tyrosine residues could themselves be substrates for phosphorylation upon receptor binding. |

| Tyrosine Phosphatases | Enzymes that remove phosphate groups from phosphotyrosine residues, thus regulating signaling pathways. | If the dipeptide becomes phosphorylated, it could be a substrate for phosphatases, terminating its signaling role. |

| SH2 Domain-Containing Proteins | Proteins that specifically bind to phosphotyrosine residues, acting as adaptors and scaffolding proteins in signaling cascades. nih.gov | A phosphorylated form of the dipeptide could recruit SH2 domain proteins, initiating downstream signaling events. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.